1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its role as a potent and selective inhibitor of Janus kinase 3 (JAK3), making it a promising candidate for the treatment of various autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Introduction of the Prop-2-en-1-one Moiety: The final step involves the addition of the prop-2-en-1-one group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening and automated synthesis techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular signaling pathways, particularly those involving JAK3.
Mechanism of Action
The primary mechanism of action of 1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one involves the inhibition of Janus kinase 3 (JAK3). By binding to the ATP-binding site of JAK3, the compound prevents the phosphorylation and activation of downstream signaling molecules involved in immune responses. This inhibition reduces inflammation and immune system activity, making it effective in treating autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also selective inhibitors of protein kinase B (Akt) and have shown potential in cancer therapy.
N-Methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide: This compound shares a similar pyrrolo[2,3-d]pyrimidine core and is used in various biochemical studies.
Uniqueness
1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one is unique due to its high selectivity for JAK3, which makes it particularly effective in modulating immune responses without affecting other kinases. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C15H19N5O |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-[2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19) |
InChI Key |
CBRJPFGIXUFMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
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